molecular formula C4H5BrN2S B6594140 4-Bromo-N-methyl-1,3-thiazol-2-amine CAS No. 932738-66-4

4-Bromo-N-methyl-1,3-thiazol-2-amine

Cat. No. B6594140
CAS RN: 932738-66-4
M. Wt: 193.07 g/mol
InChI Key: DQLZGXQKWCHXJU-UHFFFAOYSA-N
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Description

“4-Bromo-N-methyl-1,3-thiazol-2-amine” is a heterocyclic organic compound . It is part of a group of compounds known as thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, has been reported in several studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by physicochemical and spectral characteristics . The molecular formula is C4H5BrN2S .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its synthesis . The compound has been evaluated for its in vitro antimicrobial activity using the turbidimetric method .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques . The molecular weight of the compound is 193.07 g/mol .

Scientific Research Applications

  • Synthesis of Thiazole Derivatives : 4-Bromo-N-methyl-1,3-thiazol-2-amine is utilized in the synthesis of various thiazole derivatives. These derivatives are explored for their potential in drug discovery programs, particularly for their role in introducing bromodifluoromethyl groups at the C4 position of the thiazole. This process is important for further transformations, such as Br/F exchange used in radiopharmaceutics (Colella et al., 2018).

  • Bi-Heterocycles as Potential Therapeutic Agents : The compound has been used in the synthesis of novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole. These bi-heterocycles show potential as therapeutic agents for diseases like Alzheimer's and diabetes, supported by in-silico studies. Their structures are elucidated using various spectroscopic techniques (Ramzan et al., 2018).

  • Corrosion Inhibition Studies : Research has been conducted on the inhibition performances of thiazole derivatives, including this compound, against corrosion of iron. Quantum chemical and molecular dynamics simulation studies are performed to predict these inhibition performances, providing valuable insights for industrial applications (Kaya et al., 2016).

  • Antimicrobial Activity : Some studies focus on the antimicrobial activity of thiazole derivatives synthesized using this compound. These compounds have been shown to possess significant antifungal and antibacterial activities, making them potential candidates for developing new antimicrobial agents (Narayana et al., 2007).

Mechanism of Action

Target of Action

4-Bromo-N-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Based on the activities of related thiazole derivatives, it can be inferred that the compound may interact with various targets, including enzymes, receptors, and dna, depending on its specific structure and functional groups .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific structure and functional groups . For instance, some thiazole derivatives have been reported to inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways affected by this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects of this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Safety and Hazards

The safety and hazards associated with “4-Bromo-N-methyl-1,3-thiazol-2-amine” have been documented . The compound has several hazard statements, including H302, H315, H319, and H335 .

Future Directions

Thiazoles, including “4-Bromo-N-methyl-1,3-thiazol-2-amine”, have gained considerable attention due to their broad applications in different fields and their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the exploration of their potential uses in various applications .

properties

IUPAC Name

4-bromo-N-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-6-4-7-3(5)2-8-4/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZGXQKWCHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304319
Record name 4-Bromo-N-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932738-66-4
Record name 4-Bromo-N-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932738-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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